molecular formula C19H28N2O5 B4013097 1-(1-ethylpropyl)-4-(phenylacetyl)piperazine oxalate

1-(1-ethylpropyl)-4-(phenylacetyl)piperazine oxalate

Cat. No. B4013097
M. Wt: 364.4 g/mol
InChI Key: AZZUZOVIVUGTCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, including compounds similar to 1-(1-ethylpropyl)-4-(phenylacetyl)piperazine oxalate, often involves cyclo condensation or other multi-component reactions. A notable method for synthesizing related piperazine derivatives is through a four-component cyclo condensation using catalysts in a suitable solvent, demonstrating the compound's complex synthetic pathway and the importance of catalyst selection in its formation (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

The molecular structure of piperazine derivatives like 1-(1-ethylpropyl)-4-(phenylacetyl)piperazine oxalate is characterized using spectroscopic techniques such as IR, 1H^1H and 13C^{13}C NMR, and mass spectrometry. These techniques reveal the compound's complex structure, including its aromatic systems and the presence of substituents that influence its chemical behavior and physical properties (Hsin et al., 2008).

Chemical Reactions and Properties

Piperazine derivatives participate in a variety of chemical reactions, influenced by their functional groups and molecular structure. For example, the presence of a piperazine ring can enable reactions such as aza-Wittig reactions/heterocyclisation, highlighting the compound's reactivity and potential for forming diverse derivatives (Fang, Fang, & Cheng, 2012).

Physical Properties Analysis

The physical properties of 1-(1-ethylpropyl)-4-(phenylacetyl)piperazine oxalate, such as solubility, melting point, and crystal structure, are crucial for understanding its behavior in various environments. Crystallography studies can provide insights into the compound's solid-state structure, offering valuable information for material science and engineering applications (Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and interaction with biological systems, define the compound's applicability in fields like medicinal chemistry and materials science. Analyses of the compound's interaction with biological systems, although not directly related to drug use or dosage, shed light on its potential bioactivity and pharmacological relevance (Lecanu et al., 2010).

properties

IUPAC Name

oxalic acid;1-(4-pentan-3-ylpiperazin-1-yl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O.C2H2O4/c1-3-16(4-2)18-10-12-19(13-11-18)17(20)14-15-8-6-5-7-9-15;3-1(4)2(5)6/h5-9,16H,3-4,10-14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZUZOVIVUGTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1CCN(CC1)C(=O)CC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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